molecular formula C14H19N3O B6150964 N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide CAS No. 1515281-63-6

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B6150964
CAS No.: 1515281-63-6
M. Wt: 245.32 g/mol
InChI Key: RDKDETOBQMMNLV-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes an indole ring, a dimethylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of an indole derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways.

    Industry: The compound can be employed in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role as an inhibitor or activator in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-2-{3-[(methylamino)methyl]-1H-indol-1-yl}acetamide include:

  • N,N-dimethyl-1,2-ethanediamine
  • N,N-dimethyl-1,3-propanediamine
  • N,N-dimethyl-3-keto-3-(2-thienyl)propanamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and the indole ring structure. This confers specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1515281-63-6

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(methylaminomethyl)indol-1-yl]acetamide

InChI

InChI=1S/C14H19N3O/c1-15-8-11-9-17(10-14(18)16(2)3)13-7-5-4-6-12(11)13/h4-7,9,15H,8,10H2,1-3H3

InChI Key

RDKDETOBQMMNLV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C2=CC=CC=C21)CC(=O)N(C)C

Purity

95

Origin of Product

United States

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